molecular formula C10H10F2O2 B2707500 2-(2-ethylphenyl)-2,2-difluoroaceticacid CAS No. 1785618-72-5

2-(2-ethylphenyl)-2,2-difluoroaceticacid

Cat. No.: B2707500
CAS No.: 1785618-72-5
M. Wt: 200.185
InChI Key: LCCHLAIBSRVXNU-UHFFFAOYSA-N
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Description

2-(2-ethylphenyl)-2,2-difluoroaceticacid is an organic compound that belongs to the class of difluoroacetic acids It is characterized by the presence of a difluoromethyl group attached to an acetic acid moiety, with an ethylphenyl group as a substituent

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Ethylphenyl)(difluoro)acetic acid may also interact with various biological targets.

Mode of Action

It is a structural analog of acetic acid, with two of the three hydrogen atoms on the alpha carbon replaced with fluorine atoms . In solution, it dissociates to form difluoroacetate ions . This suggests that (2-Ethylphenyl)(difluoro)acetic acid may interact with its targets through similar mechanisms as acetic acid, but with potentially enhanced reactivity due to the presence of the fluorine atoms.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Ethylphenyl)(difluoro)acetic acid may also influence a wide range of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)-2,2-difluoroaceticacid typically involves the introduction of difluoromethyl groups into an aromatic compound. One common method is the reaction of 2-ethylphenylacetic acid with a difluoromethylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and solvents may also be optimized to reduce costs and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)-2,2-difluoroaceticacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-ethylphenyl)-2,2-difluoroaceticacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

    Difluoroacetic acid: A simpler analog with two fluorine atoms attached to the acetic acid moiety.

    Trifluoroacetic acid: Contains three fluorine atoms and is widely used in organic synthesis.

    Fluoroacetic acid: Contains a single fluorine atom and is known for its toxic properties.

Uniqueness

2-(2-ethylphenyl)-2,2-difluoroaceticacid is unique due to the presence of both the difluoromethyl group and the ethylphenyl substituent. This combination imparts distinct chemical and physical properties, making it useful in specific applications where other fluorinated acetic acids may not be suitable.

Properties

IUPAC Name

2-(2-ethylphenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-7-5-3-4-6-8(7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCHLAIBSRVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785618-72-5
Record name 2-(2-ethylphenyl)-2,2-difluoroacetic acid
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